![molecular formula C13H11BF2O3 B1423435 Ácido {2-[(2,4-Difluorofenil)metoxi]fenil}borónico CAS No. 1335234-26-8](/img/structure/B1423435.png)

Ácido {2-[(2,4-Difluorofenil)metoxi]fenil}borónico

Descripción general

Descripción

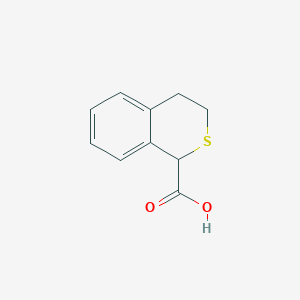

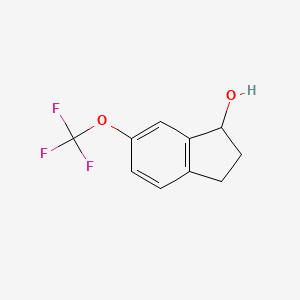

{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenylmethoxy group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

Los ácidos borónicos, incluidos los derivados como el ácido {2-[(2,4-Difluorofenil)metoxi]fenil}borónico, han sido cada vez más reconocidos por su potencial en química medicinal, particularmente en tratamientos anticancerígenos. La introducción de un grupo ácido borónico a las moléculas bioactivas puede modificar la selectividad, las características fisicoquímicas y farmacocinéticas, lo que lleva a la mejora de las actividades existentes . Este compuesto podría estar involucrado en la síntesis de nuevos fármacos que se dirijan a las células cancerosas con una eficacia mejorada y efectos secundarios reducidos.

Agentes Antibacterianos y Antivirales

La estructura única de los ácidos borónicos les permite actuar como inhibidores contra varias enzimas cruciales para la replicación bacteriana y viral. Al modificar la estructura molecular para incluir grupos de ácido borónico, los investigadores pueden desarrollar nuevos agentes antibacterianos y antivirales que son más efectivos para inhibir el crecimiento y la propagación de patógenos .

Tecnología de Sensores

Los ácidos borónicos pueden formar complejos covalentes reversibles con azúcares y aminoácidos, lo que los hace útiles en la tecnología de sensores. El ácido {2-[(2,4-Difluorofenil)metoxi]fenil}borónico podría aplicarse en el desarrollo de sensores que detectan moléculas biológicas, ofreciendo aplicaciones en el diagnóstico y el seguimiento de procesos biológicos .

Sistemas de Liberación de Fármacos

Las propiedades de unión reversible de los ácidos borónicos también los hacen adecuados para los sistemas de liberación de fármacos. Se pueden utilizar para crear mecanismos de entrega que liberan agentes terapéuticos en respuesta a estímulos biológicos específicos, como los cambios en los niveles de glucosa, lo cual es particularmente útil para la administración de insulina en el manejo de la diabetes .

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este compuesto es valioso en química orgánica sintética, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas reacciones son fundamentales para la construcción de enlaces carbono-carbono, que son fundamentales en la síntesis de moléculas orgánicas complejas, incluidos los productos farmacéuticos y los polímeros .

Desarrollo de Materiales Optoelectrónicos

Los ácidos borónicos se utilizan en la síntesis de materiales para optoelectrónica, como los diodos orgánicos emisores de luz (OLED). El ácido {2-[(2,4-Difluorofenil)metoxi]fenil}borónico puede participar en la creación de compuestos que emiten luz en respuesta a una corriente eléctrica, lo cual es clave para desarrollar pantallas y sistemas de iluminación más eficientes .

Catálisis

En catálisis, los ácidos borónicos pueden aumentar la velocidad de las reacciones químicas. Se utilizan para catalizar diversas transformaciones orgánicas, incluida la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillos de epóxidos, que son importantes en la síntesis de productos químicos finos y productos farmacéuticos .

Química de Polímeros

Los ácidos borónicos juegan un papel en la química de polímeros, donde se pueden utilizar para crear nuevos polímeros con propiedades únicas. Estos polímeros tienen aplicaciones potenciales en biomedicina, electrónica y ciencia de materiales, proporcionando una plataforma para la innovación en estos campos .

Mecanismo De Acción

Target of Action

The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .

Action Environment

The action of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid typically involves the reaction of 2,4-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process can be summarized as follows:

Step 1: Protection of the hydroxyl group in 2,4-difluorobenzyl alcohol.

Step 2: Formation of the boronic ester intermediate.

Step 3: Hydrolysis of the boronic ester to yield the final boronic acid product.

Industrial Production Methods: Industrial production of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. It couples with various aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can undergo reduction reactions to form corresponding boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation.

Boranes: Formed through reduction.

Chemistry:

Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Used in the synthesis of pharmaceutical intermediates.

Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Industry:

Material Science: Used in the development of advanced materials such as polymers and nanomaterials.

Electronics: Plays a role in the synthesis of organic semiconductors.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the difluorophenylmethoxy group, making it less reactive.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a difluorophenylmethoxy group, affecting its reactivity and stability.

2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different reactivity patterns.

Uniqueness: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is unique due to the presence of both difluorophenyl and methoxy groups, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

Propiedades

IUPAC Name |

[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTAOABISMWPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)